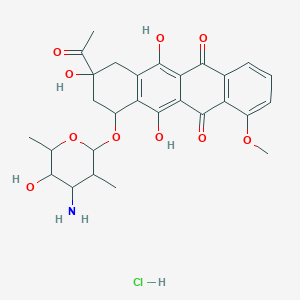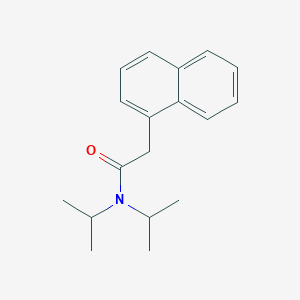
2-(Naphthalen-1-yl)-N,N-di(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)-N,N-di(propan-2-yl)acetamide, commonly known as NPTX-1536, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic benefits. This compound was first synthesized in 2012 and has since been the subject of numerous scientific studies aimed at exploring its biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of NPTX-1536 is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the brain. Specifically, NPTX-1536 has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the formation of amyloid-beta plaques. Additionally, NPTX-1536 has been shown to activate the alpha-7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive function.
Biochemical And Physiological Effects
In addition to its potential therapeutic benefits in Alzheimer's disease, NPTX-1536 has been shown to have a number of other biochemical and physiological effects. For example, studies have shown that NPTX-1536 can reduce inflammation and oxidative stress, both of which are implicated in a wide range of diseases. Additionally, NPTX-1536 has been shown to improve insulin sensitivity and glucose metabolism, which could have implications for the treatment of diabetes.
Advantages And Limitations For Lab Experiments
One of the main advantages of NPTX-1536 for lab experiments is that it is a small molecule that can easily penetrate the blood-brain barrier. This makes it an attractive candidate for the treatment of neurological disorders such as Alzheimer's disease. However, one limitation of NPTX-1536 is that it has a relatively short half-life, which could limit its effectiveness in certain applications.
Future Directions
There are a number of potential future directions for research on NPTX-1536. One area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to explore the potential therapeutic benefits of NPTX-1536 in other diseases, such as Parkinson's disease and multiple sclerosis. Finally, research could be conducted to identify other compounds that work synergistically with NPTX-1536 to enhance its therapeutic effects.
Synthesis Methods
The synthesis of NPTX-1536 involves a multi-step process that begins with the reaction of naphthalene-1-carboxylic acid with isopropylamine to form N-(naphthalen-1-yl)propan-2-amine. This intermediate is then reacted with acetic anhydride to yield N-(naphthalen-1-yl)-N-(propan-2-yl)acetamide, which is subsequently reduced to NPTX-1536 using lithium aluminum hydride.
Scientific Research Applications
NPTX-1536 has been the subject of extensive scientific research due to its potential therapeutic benefits. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. Studies have shown that NPTX-1536 can improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease.
properties
CAS RN |
140709-06-4 |
|---|---|
Product Name |
2-(Naphthalen-1-yl)-N,N-di(propan-2-yl)acetamide |
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C18H23NO/c1-13(2)19(14(3)4)18(20)12-16-10-7-9-15-8-5-6-11-17(15)16/h5-11,13-14H,12H2,1-4H3 |
InChI Key |
GECJBWVJHOFMGP-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)CC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



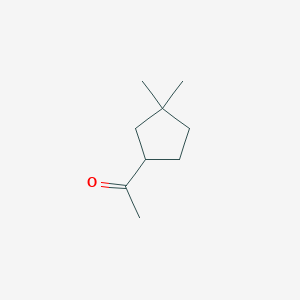
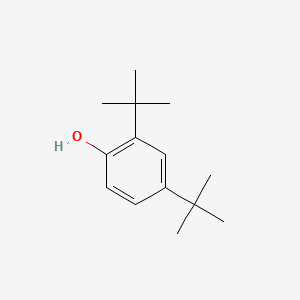
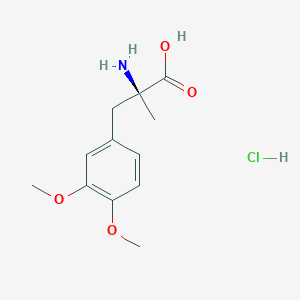
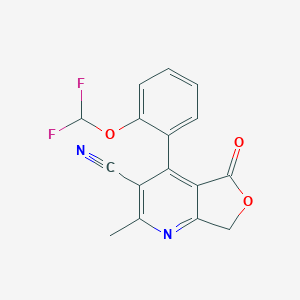
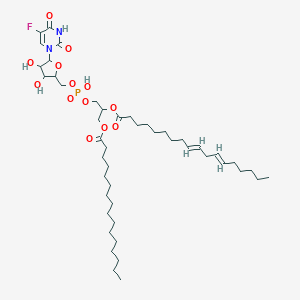
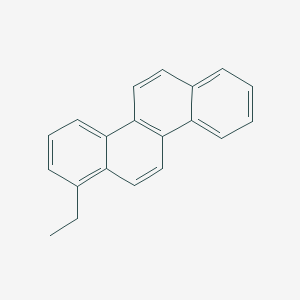
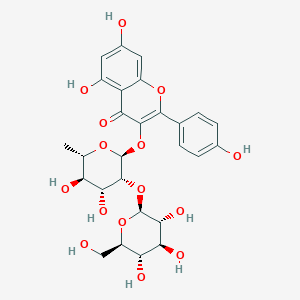
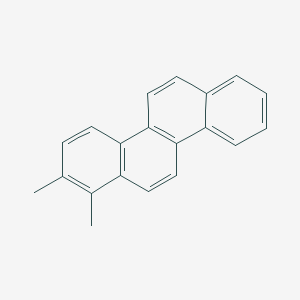

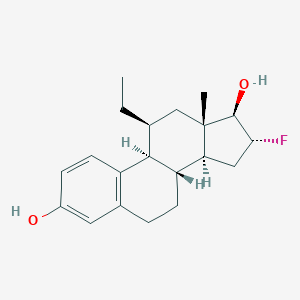

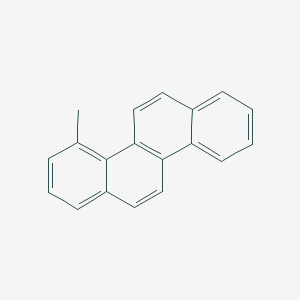
![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)
